Product packaging for Diacetyl-3,3'-dinitrobenzidine(Cat. No.:CAS No. 6378-90-1)

Diacetyl-3,3'-dinitrobenzidine

Cat. No.: B017154
CAS No.: 6378-90-1
M. Wt: 358.31 g/mol
InChI Key: VGFDUXNDMUMYHD-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Materials Science

In the realm of modern organic chemistry, the synthesis of complex molecules with tailored properties is a paramount objective. Diacetyl-3,3'-dinitrobenzidine serves as a prime example of a molecule designed not for its end-use properties, but for its strategic role in constructing larger, more complex structures. Its primary significance lies in its function as a precursor to 3,3',4,4'-tetraaminobiphenyl (TAB). epo.orgepo.org TAB is a monomer that is essential for the production of high-performance polymers, most notably polybenzimidazoles (PBI). epo.orgepo.orgmdpi.com

Polybenzimidazoles are a class of thermally stable polymers renowned for their exceptional resistance to high temperatures, chemicals, and mechanical stress. epo.orgmdpi.com These properties make PBI indispensable in materials science for applications in aerospace, automotive industries, and in the manufacturing of protective clothing for firefighters and astronauts. google.comsci-hub.st The quality and purity of the resulting PBI polymer are directly influenced by the quality of the TAB monomer, which in turn highlights the importance of a reliable synthetic route involving intermediates like this compound. The use of this intermediate allows for controlled nitration and subsequent reduction reactions, which are fundamental processes in modern organic synthesis for introducing specific functional groups to an aromatic backbone.

Historical Trajectories of Benzidine (B372746) Derivatives Synthesis

The synthesis of benzidine derivatives has a history deeply intertwined with the development of dye chemistry and later, polymer science. A classical and well-documented method for producing substituted benzidines involves a multi-step process starting from benzidine itself. google.com This process typically begins with the acetylation of benzidine with acetic anhydride (B1165640) to form N,N'-diacetylbenzidine. epo.orggoogle.com This acetylation step is crucial as it protects the amino groups, allowing for controlled subsequent reactions.

Following acetylation, the N,N'-diacetylbenzidine is nitrated using nitric acid to introduce nitro groups onto the aromatic rings, yielding 3,3'-dinitro-N,N'-diacetylbenzidine. epo.orggoogle.com This specific nitration is a key step where the acetyl groups direct the incoming nitro groups to the desired positions. The work of H. Vogel and C. S. Marvel, particularly their 1963 paper in the Journal of Polymer Science, is a significant reference in this area, detailing the synthesis of polybenzimidazoles from TAB, which was prepared through this synthetic route. epo.orgkpi.ua The final steps involve the hydrolysis of the acetyl groups from 3,3'-dinitro-N,N'-diacetylbenzidine to give 3,3'-dinitrobenzidine (B17153), followed by the reduction of the nitro groups to produce 3,3',4,4'-tetraaminobiphenyl (TAB). epo.orgepo.org While effective, historical methods often involved the use of benzidine, a known carcinogen, which has led to the development of alternative, safer synthetic pathways in more recent years. epo.org

Academic Relevance and Research Niche of this compound as a Key Intermediate

The academic relevance of this compound is centered on its role as a pivotal intermediate in the synthesis of high-purity 3,3',4,4'-tetraaminobiphenyl (TAB). The synthesis of high-performance polymers like PBI requires monomers of very high purity to achieve the desired molecular weight and material properties. The synthetic route proceeding through this compound offers a reliable and controllable method for producing high-quality TAB. epo.orgepo.org

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₁₄N₄O₆ B017154 Diacetyl-3,3'-dinitrobenzidine CAS No. 6378-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFDUXNDMUMYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403553
Record name 3,3'-dinitro-N,N'-diacetylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6378-90-1
Record name 3,3'-dinitro-N,N'-diacetylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diacetyl 3,3 Dinitrobenzidine

Classical Acetylation-Nitration Synthetic Pathways

The most established and widely recognized method for synthesizing Diacetyl-3,3'-dinitrobenzidine involves a two-step sequence starting from benzidine (B372746). This classical approach first protects the amino groups through acetylation, followed by the electrophilic nitration of the resulting N,N'-diacetylbenzidine.

Synthesis via N,N'-Diacetylbenzidine Nitration

The foundational step in this pathway is the acetylation of benzidine, typically using acetic anhydride (B1165640). google.com This reaction forms N,N'-diacetylbenzidine, a crucial intermediate where the acetyl groups serve to protect the amino functionalities from oxidation during the subsequent nitration step. google.com The presence of the acetyl groups also modulates the reactivity of the aromatic rings.

Once N,N'-diacetylbenzidine is obtained, it undergoes aromatic nitration. google.com This electrophilic substitution reaction introduces two nitro groups onto the biphenyl (B1667301) system. The acetylamino groups (-NHCOCH₃) are activating and ortho-, para-directing. libretexts.org Due to steric hindrance at the ortho positions (2,2',6,6'), the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the biphenyl linkage and meta to the acetylamino groups, which are the 3 and 3' positions. The reaction with nitric acid yields 3,3'-Dinitro-N,N'-diacetylbenzidine. google.com

Optimization of Nitration Reagents and Reaction Conditions

The efficiency and selectivity of the nitration of N,N'-diacetylbenzidine are highly dependent on the choice of nitrating agents and the reaction conditions. The goal is to achieve dinitration at the 3 and 3' positions while minimizing side reactions and the formation of unwanted isomers or over-nitrated products.

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). The optimization of this process involves careful control of several parameters:

Temperature: Nitration reactions are typically exothermic. Lowering the reaction temperature is crucial to control the reaction rate and prevent the formation of byproducts. researchgate.net

Acid Concentration: The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion and, consequently, the reaction rate.

Reaction Time: Sufficient reaction time is necessary to ensure the completion of the dinitration.

Alternative nitrating agents can also be employed, each with its own set of optimal conditions. The choice of reagent can influence the regioselectivity and yield of the desired product.

Nitrating AgentTypical ConditionsKey Considerations
Mixed Acid (HNO₃/H₂SO₄) Low temperature (e.g., 0-10 °C)Strong nitrating conditions, requires careful temperature control to avoid side reactions.
Nitric Acid in Acetic Anhydride Low temperatureForms acetyl nitrate (B79036) in situ, can be a milder alternative to mixed acid.
Other Nitrating Agents VariesReagents like nitronium tetrafluoroborate (B81430) can offer different reactivity and selectivity profiles.

Contemporary and Optimized Synthetic Approaches

Pathways Involving 4,4'-Diacetylbiphenyl (B124710) and its Derivatives

An alternative synthesis begins with 4,4'-diacetylbiphenyl. google.com This approach avoids the direct use of benzidine, which is a regulated substance. The key steps in this pathway are:

Oxime Formation: 4,4'-diacetylbiphenyl is reacted with hydroxylamine (B1172632) to form the corresponding N-oxime. google.com

Rearrangement Reaction: The N-oxime undergoes a transfer reaction to yield N,N'-diacetylbenzidine. google.com

Nitration: The resulting N,N'-diacetylbenzidine is then nitrated as described in the classical pathway to produce this compound. google.com

This method provides an alternative route to the key intermediate, N,N'-diacetylbenzidine, from a different starting material.

Transformation from Dinitrobiphenyl Precursors

Another synthetic strategy involves the formation of the dinitrobiphenyl core first, followed by the introduction of the acetylamino groups. A plausible pathway starts with the synthesis of 3,3'-dinitrobiphenyl (B1605736). One method to achieve this is through the diazotization of m-nitroaniline, followed by a copper(I) chloride-mediated coupling reaction, which can produce 3,3'-dinitrobiphenyl with a high yield. prepchem.com

Once 3,3'-dinitrobiphenyl is synthesized, the subsequent steps would involve the reduction of the nitro groups to amino groups to form 3,3'-diaminobiphenyl, followed by acetylation to yield the final product, this compound. However, the direct transformation of a dinitrobiphenyl precursor to the final diacetylated product is less commonly documented than the classical nitration of N,N'-diacetylbenzidine. A related synthesis involves reacting a dinitrobiphenyl compound with ammonia (B1221849) to produce 3,3'-dinitrobenzidine (B17153), which can then be acetylated. google.com

Reaction Mechanism Elucidation in this compound Synthesis

The key chemical transformation in the most common synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of N,N'-diacetylbenzidine. The mechanism and the resulting regioselectivity can be explained by considering the electronic effects of the substituents on the biphenyl ring system.

The reaction proceeds via the following steps:

Generation of the Electrophile: In a mixture of nitric and sulfuric acids, the nitronium ion (NO₂⁺) is formed, which acts as the strong electrophile.

Electrophilic Attack: The π-electron system of the aromatic rings of N,N'-diacetylbenzidine acts as a nucleophile and attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. nih.govresearchgate.net

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product. nih.gov

The regioselectivity of the nitration is governed by the directing effects of the acetylamino (-NHCOCH₃) groups. The acetylamino group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.comyoutube.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. libretexts.orgyoutube.com

This resonance effect preferentially increases the electron density at the ortho and para positions relative to the acetylamino group. Therefore, the acetylamino group is an ortho-, para-director. libretexts.orgyoutube.com In the case of N,N'-diacetylbenzidine, the positions para to the acetylamino groups are already substituted as part of the biphenyl linkage. The positions ortho to the acetylamino groups are the 3, 3', 5, and 5' positions. The nitration occurs specifically at the 3 and 3' positions due to a combination of electronic activation and steric factors.

PositionElectronic Effect of -NHCOCH₃Steric HindranceOutcome
2, 2', 6, 6' Ortho to biphenyl linkageHighSubstitution is disfavored.
3, 3', 5, 5' Ortho to -NHCOCH₃LowerElectronically activated; preferred sites for nitration.
4, 4' SubstitutedN/ANo substitution possible.

The acetyl group, while part of an activating substituent, moderates the high reactivity of a simple amino group, which can be prone to oxidation under strong nitrating conditions. libretexts.org This moderation allows for a more controlled nitration to achieve the desired dinitro product.

Mechanistic Investigations of Electrophilic Aromatic Nitration Reactions

The formation of this compound proceeds through the nitration of N,N'-diacetylbenzidine. nih.gov This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry. The generally accepted mechanism for this type of transformation involves several key steps. masterorganicchemistry.comnih.gov

Initially, the active electrophile, the nitronium ion (NO₂⁺), is generated. This is typically achieved by the reaction of concentrated nitric acid with a strong dehydrating agent, such as concentrated sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

Once formed, the nitronium ion is attacked by the electron-rich π system of the aromatic rings of N,N'-diacetylbenzidine. This attack leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov In this intermediate, the aromaticity of the ring is temporarily disrupted. The formation of the sigma complex is generally considered the rate-determining step of the reaction. masterorganicchemistry.com

Finally, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly introduced nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring and yields the nitro-substituted product. In the case of N,N'-diacetylbenzidine, this process occurs on both aromatic rings to yield the dinitro product, this compound.

While the polar (Ingold-Hughes) mechanism described above is widely accepted, some studies on electrophilic aromatic nitration suggest a mechanistic continuum that can also involve a single-electron transfer (SET) pathway. nih.gov The predominant mechanism can be influenced by the nature of the aromatic substrate and the reaction conditions.

Influence of Substituent Effects on Nitration Regioselectivity

The regioselectivity of the nitration of N,N'-diacetylbenzidine, which leads to the formation of the 3,3'-dinitro isomer, is governed by the directing effects of the N-acetylamino (-NHCOCH₃) substituents already present on the biphenyl system.

The N-acetylamino group is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. leah4sci.commasterorganicchemistry.com This directing effect is a consequence of the interplay between inductive and resonance effects. While the nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance. This resonance effect is significantly stronger than the inductive effect and results in an increase in electron density at the ortho and para positions relative to the meta position.

In the case of N,N'-diacetylbenzidine, each N-acetylamino group directs the incoming electrophile (the nitronium ion) to the positions ortho and para to itself. The para position on each ring is already occupied by the other substituted phenyl group. Therefore, the nitration is directed to the ortho positions, which are the 3 and 3' carbons of the biphenyl system. The steric hindrance from the bulky N-acetylamino group and the other aromatic ring can influence the ratio of ortho to para substitution in related systems, but in this specific case, the substitution occurs at the available and electronically activated ortho positions.

The presence of the first nitro group on one of the rings will have a deactivating effect on that ring for subsequent electrophilic substitution. However, under forcing reaction conditions, dinitration can be achieved.

Strategies for Enhancing Synthetic Yields and Compound Purity

Optimizing the synthetic yield and ensuring the high purity of this compound involves careful control of reaction conditions and effective purification techniques.

Reaction Conditions:

Temperature Control: Electrophilic aromatic nitration is an exothermic process. Maintaining a low reaction temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

Stoichiometry of Reagents: The ratio of nitric acid, sulfuric acid, and the N,N'-diacetylbenzidine substrate must be carefully controlled to promote the desired dinitration while minimizing side reactions.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without leading to product degradation.

Purification Methods:

Crystallization: Recrystallization from an appropriate solvent system is a common and effective method for purifying the crude this compound. The choice of solvent is critical and should be based on the solubility profile of the desired product versus the impurities.

Washing: Washing the crude product with water can help to remove residual acids and other water-soluble impurities.

Chromatography: In cases where simple crystallization is insufficient to achieve the desired level of purity, chromatographic techniques such as column chromatography can be employed.

Chemical Reactivity and Transformation Pathways of Diacetyl 3,3 Dinitrobenzidine

Hydrolytic Cleavage of Acetyl Protecting Groups

The acetyl groups in Diacetyl-3,3'-dinitrobenzidine serve as protecting groups for the amine functionalities. Their removal via hydrolysis is a critical step to unmask the free amines, leading to the formation of 3,3'-Dinitrobenzidine (B17153).

The primary transformation involving the acetyl groups is their hydrolytic cleavage to yield 3,3'-Dinitrobenzidine. This reaction is typically accomplished through saponification, which involves heating the compound in the presence of a base, such as sodium hydroxide (B78521). wikipedia.org The process removes the acetyl groups (CH₃CO) from the amine centers, replacing them with hydrogen atoms and liberating sodium acetate (B1210297) as a byproduct. wikipedia.org This deprotection step is an essential part of the synthetic route that begins with the diacylation of benzidine (B372746), followed by nitration, and then hydrolysis to produce 3,3'-Dinitrobenzidine. wikipedia.org

This hydrolysis effectively prepares the molecule for the subsequent reduction of its nitro groups.

While specific kinetic studies for the hydrolysis of this compound are not extensively detailed in the provided literature, the mechanism can be understood by analogy to similar base-catalyzed hydrolysis reactions of N-acetylated aromatic compounds and activated esters. nih.govresearchgate.net The hydrolysis is generally proposed to be a specific base-catalyzed process, particularly in neutral to alkaline pH ranges. nih.gov

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the amide bond and the formation of a free amine and an acetate ion. The presence of electron-withdrawing nitro groups on the benzidine backbone would likely influence the reaction rate by affecting the electron density at the amide linkage.

Kinetic parameters for the hydrolysis of analogous diacetyl compounds have been studied, providing insight into the reaction's sensitivity to temperature and pH. For instance, studies on diacetyl nadolol (B74898) show a dependency on these factors, with activation energies and rate constants determined for the process. nih.gov

ParameterValue (for Diacetyl Nadolol Hydrolysis)Reference
Activation Energy9.78 - 11.39 kcal/mol nih.gov
Entropy (at 25°C)-9.78 to -5.86 cal/mol·deg nih.gov
Second-Order Rate Constant (at 75°C)2.22 x 10⁴ - 3.47 x 10⁴ M⁻¹h⁻¹ nih.gov

This table presents kinetic data for the hydrolysis of diacetyl nadolol, an analogous compound, to illustrate the types of parameters involved in such reactions.

Nitro Group Reduction Chemistry

Following the removal of the acetyl groups, the resulting 3,3'-Dinitrobenzidine can undergo reduction of its two nitro groups. This reduction is a pivotal step in the synthesis of 3,3'-Diaminobenzidine (DAB), a valuable monomer for high-performance polymers like polybenzimidazole. wikipedia.orgbiosynth.com

The conversion of this compound to 3,3'-Diaminobenzidine is an indirect, two-step process. First, the acetyl groups are hydrolyzed to form 3,3'-Dinitrobenzidine, as described above. wikipedia.org Second, this dinitro intermediate is reduced to furnish the final tetra-amine product. wikipedia.org A common method for this reduction involves using iron powder in the presence of hydrochloric acid. wikipedia.org This classic Bechamp reduction is a robust and widely used industrial method for converting aromatic nitro compounds to anilines. The reaction converts the two nitro groups (-NO₂) into amino groups (-NH₂). wikipedia.org

The reduction of nitro groups in the presence of other reducible functional groups requires selective methodologies to avoid unwanted side reactions. researchgate.net Research has focused on developing reagents and catalytic systems that can chemoselectively target the nitro group. For instance, systems using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to effectively reduce aromatic nitro compounds to their corresponding amines at room temperature, even in the presence of other sensitive groups like halogens or carboxylic acids. Another approach involves the use of an iron(III) catalyst with a silane (B1218182), which demonstrates high chemoselectivity for nitro reduction over functionalities such as ketones, esters, and nitriles. researchgate.net These methods are advantageous as they often operate under mild conditions, avoid strong acids, and provide high yields of the desired amine products.

A variety of systems, both stoichiometric and catalytic, have been employed for the reduction of the nitro groups in 3,3'-Dinitrobenzidine.

Stoichiometric Systems: These methods use reagents that are consumed in the reaction.

Iron and Hydrochloric Acid: A traditional and cost-effective method for large-scale production. wikipedia.org

Tin(II) Chloride: An alternative to iron, also effective for the reduction of aromatic nitro compounds. wikipedia.org

Sodium Dithionite: Can be used in a methanol (B129727) solvent system for the reduction. wikipedia.org

Sodium Borohydride (B1222165) (NaBH₄): While generally a mild reducing agent for aldehydes and ketones, its reactivity can be enhanced with additives or transition metal complexes to reduce nitro groups. jsynthchem.com

Catalytic Systems: These systems use a small amount of a catalyst to facilitate the reaction with a reducing agent like hydrogen gas or a hydride donor.

Zinc or Magnesium with Hydrazine Glyoxylate: This system provides a rapid and selective reduction at ambient temperature.

Nickel Complexes with NaBH₄: The combination of sodium borohydride with transition metal complexes like Ni(PPh₃)₄ creates a powerful reducing system capable of converting nitro compounds to amines. jsynthchem.com

Iron(III) Catalysts: Simple and bench-stable iron(III) catalysts used with a silane or hydrazine monohydrate can achieve highly selective nitro reductions. researchgate.net

System TypeReagents/CatalystKey FeaturesReference(s)
StoichiometricIron (Fe) and Hydrochloric Acid (HCl)Cost-effective, widely used industrially. wikipedia.org
StoichiometricTin(II) Chloride (SnCl₂)Effective alternative to iron. wikipedia.org
StoichiometricSodium Dithionite (Na₂S₂O₄)Used in methanol. wikipedia.org
CatalyticZinc (Zn) or Magnesium (Mg) with Hydrazine GlyoxylateRapid, selective, operates at room temperature.
CatalyticNaBH₄ with Ni(PPh₃)₄Enhanced reducing power for nitro groups. jsynthchem.com
CatalyticIron(III) Chloride (FeCl₃) with Silane or HydrazineHigh chemoselectivity, bench-stable catalyst. researchgate.net

Further Derivatization and Functionalization of the Biphenyl (B1667301) Core

The biphenyl core of this compound presents opportunities for further chemical modification, primarily through reactions involving the amide groups and the aromatic rings. These modifications can be leveraged to synthesize a variety of derivatives with tailored properties.

The amide linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the acetyl groups, yielding 3,3'-dinitrobenzidine. This transformation is significant as it provides a pathway to the parent diamine, which is a versatile precursor for the synthesis of various polymers and heterocyclic compounds.

Hydrolysis of this compound:

ReactionReagents and ConditionsProduct
Acid-catalyzed HydrolysisDilute or concentrated mineral acids (e.g., HCl, H₂SO₄), heat3,3'-Dinitrobenzidine
Base-catalyzed HydrolysisAqueous or alcoholic solutions of strong bases (e.g., NaOH, KOH), heat3,3'-Dinitrobenzidine

The resulting 3,3'-dinitrobenzidine can then undergo a variety of amide functionalization reactions. For instance, it can be acylated with different acylating agents to introduce a wide range of functionalities.

Acylation of 3,3'-Dinitrobenzidine:

Acylating AgentReaction ConditionsProduct
Aroyl Chlorides (e.g., Benzoyl chloride)Aprotic solvent (e.g., Dichloromethane, THF), base (e.g., Pyridine, Triethylamine)N,N'-diaroyl-3,3'-dinitrobenzidines
Aliphatic Acid Anhydrides (e.g., Propionic anhydride)Neat or in a suitable solvent, heatN,N'-dialkanoyl-3,3'-dinitrobenzidines
IsocyanatesAprotic solvent (e.g., DMF, DMSO)Substituted ureas

These reactions allow for the systematic modification of the amide groups, enabling the synthesis of a library of compounds with varying electronic and steric properties.

The aromatic rings of the biphenyl core in this compound are significantly influenced by the existing substituents. The two nitro groups are powerful electron-withdrawing groups, which deactivate the aromatic rings towards electrophilic aromatic substitution. Conversely, the acetamido groups are activating, ortho-, para-directing groups. The interplay of these opposing electronic effects dictates the regioselectivity of any further substitution reactions.

Electrophilic Aromatic Substitution:

Due to the strong deactivating effect of the two nitro groups on each ring, electrophilic aromatic substitution reactions on this compound are expected to be challenging and require harsh reaction conditions. The acetamido groups direct incoming electrophiles to the positions ortho and para to them. However, the positions para to the acetamido groups are already substituted. Therefore, any electrophilic substitution would likely occur at the positions ortho to the acetamido groups (C-5 and C-5').

Potential Electrophilic Aromatic Substitution Reactions:

ReactionReagentsExpected Major Product(s)
NitrationHNO₃/H₂SO₄5,5'-Dinitro- and/or other polynitro derivatives
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃5,5'-Dihalo- and/or other polyhalogenated derivatives
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or R-COCl/AlCl₃Generally not feasible due to deactivation by nitro groups and potential for N-acylation/alkylation

It is important to note that the forcing conditions required for these reactions could also lead to side reactions, including hydrolysis of the amide groups.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro groups makes the aromatic rings of this compound susceptible to nucleophilic aromatic substitution (SNAr). While there are no inherent leaving groups on the aromatic rings of the parent molecule, this type of reactivity becomes highly relevant for derivatives that possess a suitable leaving group, such as a halogen, ortho or para to a nitro group.

For instance, if a halogen were introduced at the C-5 or C-5' position, it could be readily displaced by a variety of nucleophiles.

Hypothetical Nucleophilic Aromatic Substitution on a Halogenated Derivative:

NucleophileReagents and ConditionsPotential Product
Alkoxides (e.g., NaOCH₃)Corresponding alcohol, heat5-Alkoxy derivative
Amines (e.g., Piperidine)Aprotic polar solvent (e.g., DMSO), heat5-Amino derivative
Thiols (e.g., NaSPh)Aprotic polar solvent (e.g., DMF)5-Thiophenyl derivative

The kinetics and feasibility of these reactions would be highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallographic Investigations

X-ray crystallography stands as a definitive method for determining the atomic and molecular structure of a crystalline solid. For Diacetyl-3,3'-dinitrobenzidine, this technique provides unparalleled insights into its solid-state conformation, crystal packing, and the subtle non-covalent interactions that govern its supramolecular assembly.

Determination of Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's geometry in the crystalline state. This analysis is crucial for confirming the connectivity of the atoms and revealing the spatial disposition of the acetyl and nitro functional groups relative to the biphenyl (B1667301) core. The resulting crystallographic data would also define the unit cell parameters and the space group in which the compound crystallizes, providing a complete picture of its crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. In the case of this compound, these interactions would likely include hydrogen bonds involving the amide protons and the oxygen atoms of the nitro and acetyl groups, as well as π-π stacking interactions between the aromatic rings of the biphenyl backbone. A detailed crystallographic study would map these interactions, providing quantitative information on their distances and geometries. Understanding these forces is critical as they influence the compound's physical properties, such as melting point, solubility, and polymorphism.

Conformational Analysis in the Crystalline State

The biphenyl core of this compound is subject to conformational flexibility, primarily concerning the dihedral angle between the two phenyl rings. The steric hindrance imposed by the ortho-nitro groups and the flanking acetylamino substituents significantly influences this conformation. X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. This includes the planarity of the amide groups and the orientation of the nitro groups with respect to the aromatic rings, offering valuable data on the interplay of steric and electronic effects within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete assignment of the proton (¹H) and carbon (¹³C) signals and shed light on the conformational behavior of this compound in solution.

Elucidation of Molecular Connectivity using 1D and 2D NMR Techniques

The ¹H NMR spectrum of this compound would provide initial information on the chemical environment of the different protons in the molecule. The aromatic protons would appear in a distinct region, with their coupling patterns revealing their relative positions on the phenyl rings. The methyl protons of the acetyl groups and the amide protons would also give rise to characteristic signals.

To unambiguously assign these signals and establish the connectivity between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the spin systems within the aromatic rings. The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached, allowing for the assignment of the ¹³C signals. Further connectivity information can be obtained from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which show correlations between protons and carbons that are two or three bonds away.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.)

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5120 - 140
Amide NH9.0 - 10.0-
Acetyl CH₃2.0 - 2.520 - 30
Aromatic C-N-140 - 150
Aromatic C-NO₂-145 - 155
Carbonyl C=O-165 - 175

Studies of Conformational Dynamics and Rotational Barriers

The rotation around the C-N amide bonds and the central C-C bond of the biphenyl unit can be restricted due to steric hindrance. Variable-temperature NMR studies can provide insights into these dynamic processes. As the temperature is lowered, the rate of rotation may slow down sufficiently to be observed on the NMR timescale, leading to the broadening and eventual splitting of signals. By analyzing these changes, it is possible to determine the energy barriers for these rotational processes.

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to probe the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This information is invaluable for determining the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings and the conformation of the acetylamino groups.

Mass Spectrometric Approaches

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is established as C₁₆H₁₄N₄O₆. nih.gov HRMS measurements determine the monoisotopic mass, which is the mass of an ion for a molecule containing the most abundant isotopes of its constituent elements. This precise measurement is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The theoretically calculated and experimentally confirmed precise molecular weight for this compound is detailed below.

ParameterValueSource
Molecular FormulaC₁₆H₁₄N₄O₆ nih.gov
Monoisotopic Mass358.09133418 Da nih.gov
Nominal Mass358 Da nih.gov

In addition to determining the molecular weight, mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS), provides structural information through controlled fragmentation of the molecule. The resulting mass spectrum shows the molecular ion ([M]⁺) and various fragment ions. Analysis of the mass differences between these fragments helps to piece together the molecule's structure.

For this compound, the mass spectrum shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 358, confirming the molecular weight. nih.gov A significant fragment is observed at m/z 274. nih.gov This corresponds to a neutral loss of 84 Da from the parent molecule. This loss is characteristic of the cleavage of both N-acetyl groups via a rearrangement process, resulting in the elimination of two molecules of ketene (B1206846) (CH₂=C=O), each with a mass of 42 Da. This fragmentation pattern is a key piece of evidence confirming the presence of two N-acetyl substituents on the dinitrobenzidine core.

m/z ValueAssignmentNeutral LossInferred Structure of Loss
358Molecular Ion [M]⁺--
274[M - 2(C₂H₂O)]⁺84 DaTwo ketene molecules

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making it a powerful method for structural characterization.

While specific experimental spectra for this compound are not widely published, the expected characteristic vibrational frequencies can be assigned based on the known functional groups within its structure: amide, nitro, and substituted aromatic rings. These assignments are based on well-established correlation tables in vibrational spectroscopy.

Key functional groups and their expected vibrational frequencies include:

Amide Group (N-H and C=O): The N-H stretching vibration is expected in the range of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense bands in the IR spectrum and is anticipated to appear in the 1700-1650 cm⁻¹ region.

Nitro Group (NO₂): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch between 1360-1345 cm⁻¹.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
AmideN-H Stretch3300 - 3100
AmideC=O Stretch (Amide I)1700 - 1650
NitroAsymmetric NO₂ Stretch1560 - 1520
NitroSymmetric NO₂ Stretch1360 - 1345
AromaticC=C Stretch1600 - 1450
AromaticC-H Stretch>3000

Vibrational spectroscopy can also provide insights into the three-dimensional structure of a molecule, including its conformation and the presence of different isomers. The rotational freedom around the biphenyl C-C single bond in this compound allows for different spatial arrangements (conformers). These different conformations could, in principle, be distinguished by subtle shifts in their vibrational spectra.

Computational Chemical Studies on Diacetyl 3,3 Dinitrobenzidine

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Diacetyl-3,3'-dinitrobenzidine, DFT would be the primary tool for understanding its fundamental chemical properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comnih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability. nih.gov

For this compound, a HOMO-LUMO analysis would reveal how the electron-withdrawing nitro groups and the acetyl groups influence the electron density distribution across the biphenyl (B1667301) core. This would help predict the most likely sites for nucleophilic and electrophilic attack. Without specific studies, however, quantitative data on the HOMO-LUMO energies and their gap remains unavailable.

Geometry Optimization and Conformational Analysis

DFT calculations are essential for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. A crucial aspect of this analysis would be the torsional angle between the two phenyl rings of the biphenyl backbone, which is significantly influenced by the steric hindrance from the nitro and acetylamino substituents. The planarity of the system affects its electronic properties, including conjugation.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for structure validation. By calculating the vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of N-O bonds in the nitro groups, C=O stretching in the acetyl groups, or C-N bond vibrations. This theoretical spectrum serves as a valuable tool for interpreting experimental spectroscopic results.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows researchers to investigate the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

Theoretical Investigation of Nitration Pathways

While this compound is already nitrated, theoretical studies could explore the pathways leading to its formation from a precursor like N,N'-diacetylbenzidine. Such an investigation would model the electrophilic substitution reaction, identifying the transition states and intermediates involved as the nitro groups are added to the aromatic rings. This would provide insight into the regioselectivity of the nitration process.

Mechanistic Insights into Hydrolysis and Reduction Processes

The chemical stability of this compound can be explored by modeling its hydrolysis and reduction reactions.

Hydrolysis: A theoretical study of hydrolysis would investigate the reaction pathways for the cleavage of the amide (-NH-CO-CH₃) bonds under acidic or basic conditions. This would involve modeling the attack of water or hydroxide (B78521) ions on the carbonyl carbon and calculating the energy barriers for the subsequent steps.

Reduction: The reduction of the nitro groups (-NO₂) to amino groups (-NH₂) is a fundamental reaction for nitroaromatic compounds. Quantum chemical modeling could elucidate the mechanism of this transformation, whether through catalytic hydrogenation or chemical reductants. Such studies would calculate the energetics of stepwise reduction pathways, likely involving nitroso and hydroxylamino intermediates, providing a detailed picture of the reaction's progress.

Molecular Dynamics Simulations for Conformational Space Exploration

Extensive searches of publicly available scientific literature and chemical databases did not yield any specific studies on the molecular dynamics simulations or conformational space exploration of this compound. While computational studies, including molecular dynamics simulations, are common for understanding the conformational preferences and dynamic behavior of molecules, no such research appears to have been published for this particular compound.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the conformational landscape for this compound at this time. Further experimental or computational research would be required to elucidate these properties.

Applications in Advanced Materials Science and Polymer Chemistry

Precursor Role in High-Performance Polymer Synthesis

Diacetyl-3,3'-dinitrobenzidine is a key building block in the multi-step synthesis of several classes of high-performance polymers. Its primary role is to serve as a precursor to other monomers, which are then used in polymerization reactions.

This compound is an important precursor in the synthesis of 3,3',4,4'-tetraminobiphenyl (TAB), a key monomer for the production of polybenzimidazole (PBI) polymers. The synthesis pathway involves the deacetylation of this compound to yield 3,3'-dinitrobenzidine (B17153), followed by the reduction of the nitro groups to form 3,3',4,4'-tetraminobiphenyl researchgate.net.

PBI polymers are known for their exceptional thermal and chemical stability, making them suitable for demanding applications in the aerospace, automotive, and semiconductor industries researchgate.net. The polymerization of TAB with aromatic dicarboxylic acids, such as isophthalic acid, yields high-molecular-weight PBI polymers elsevierpure.com. The properties of the resulting PBI can be tailored by the choice of the dicarboxylic acid comonomer thieme-connect.de.

Table 1: Synthesis Pathway from this compound to Polybenzimidazole

Step Precursor Reagents/Conditions Product Polymerization
1 This compound Hydrolysis 3,3'-Dinitrobenzidine -
2 3,3'-Dinitrobenzidine Reduction (e.g., with stannous chloride and HCl) 3,3',4,4'-Tetraminobiphenyl (TAB) -

The precursor to this compound, 3,3'-dinitrobenzidine, has been utilized in the synthesis of poly(amide-imide) copolymers researchgate.net. In a specific study, a diacid was derived from 3,3'-dinitrobenzidine and isophthaloyl chloride. This diacid was then polymerized with 4,4-diphenyl-methane diisocyanate (MDI) and two types of aromatic dianhydrides (pyromellitic dianhydride - PMDA, and 3,3',4,4'-sulfonyldiphthalic anhydride (B1165640) - DSDA) to produce poly(amide-imide) copolymers. These copolymers were found to be soluble in polar aprotic solvents and exhibited high thermal stability, with 10% weight loss temperatures ranging from 443-520°C in a nitrogen atmosphere researchgate.net.

While direct polymerization from this compound is not explicitly detailed in the available research, the use of its deacetylated and reduced derivatives in the synthesis of these high-performance polymers highlights its significance in this field. The acetyl groups serve as protecting groups for the amine functionalities, which can be strategically removed to facilitate subsequent polymerization reactions.

Strategies for Polymerization Process Control and Enhanced Material Properties

The presence of acetyl groups in this compound offers strategic advantages in controlling polymerization processes and enhancing the properties of the final materials. These acetyl groups act as temporary protecting groups for the amine functionalities.

In the synthesis of high-performance polymers, particularly those with rigid backbones, gelation is a common issue that can lead to insoluble and intractable materials. The use of protected amine groups, such as the acetyl groups in this compound, is a known strategy to mitigate this problem. By temporarily blocking the reactive amine sites, uncontrolled crosslinking reactions that can lead to gel formation are prevented psu.edu. This allows for a more controlled polymerization process, leading to the formation of soluble and processable polymers. A NASA technical report highlights the use of protected amino groups to avoid gelation in the synthesis of pyrrone polymers, a principle that is applicable to the synthesis of other high-performance polymers like polyimides and polybenzimidazoles psu.edu.

The synthesis of high-performance aromatic polymers often results in products that are insoluble in common organic solvents, which severely limits their processability. The introduction of protecting groups on the monomers, such as the acetyl groups in this compound, can lead to the formation of soluble polymer intermediates or precursors nasa.govvt.edu. These soluble precursors can be processed into films, fibers, or coatings before being converted to the final, intractable polymer through a subsequent deprotection and cyclization step vt.edudakenchem.com. This two-step approach is a widely practiced procedure in polyimide synthesis, where a soluble poly(amic acid) precursor is first formed and then cyclized to the final polyimide vt.edu. The use of N-acetylated monomers can similarly enhance the solubility of the initial polymer, allowing for easier characterization and processing before conversion to the final high-performance material. This strategy has been shown to be effective in preparing soluble poly(amide-imide)s and other related polymers ntu.edu.twhsu.ac.ir.

Table 2: Impact of N-Acetylation on Polymer Synthesis

Challenge in Polymer Synthesis Role of N-Acetyl Groups Outcome
Gelation/Crosslinking Protection of amine functionality Mitigation of gel formation, controlled polymerization

Engineering of Novel Polymeric Architectures

While direct evidence for the use of this compound in the synthesis of novel polymeric architectures such as block or hyperbranched polymers is not prevalent in the reviewed literature, the fundamental chemistry of its derivatives opens up possibilities for such applications.

The synthesis of block copolymers often relies on controlled polymerization techniques and the sequential addition of different monomers nih.govcmu.edu. The protected amine functionalities in this compound could potentially be used to create macroinitiators. For instance, after deacetylation and selective reaction of one set of amino groups, the remaining protected groups could be deprotected to initiate the growth of a second polymer block.

Hyperbranched polymers are typically synthesized from ABx-type monomers or through the controlled polymerization of multifunctional monomers mdpi.comfrontiersin.org. The tetra-functional nature of the downstream 3,3',4,4'-tetraminobiphenyl derived from this compound could, in principle, be exploited in A2 + B4 polymerization schemes to generate hyperbranched structures. The controlled deprotection of the acetyl groups in a stepwise manner could also offer a route to creating dendritic or hyperbranched architectures. The synthesis of hyperbranched polyamides and poly(ether amide)s has been demonstrated using other multifunctional amine and carboxylic acid monomers mdpi.comresearchgate.net.

Although specific examples utilizing this compound are not documented, its chemical nature as a protected tetra-functional precursor suggests its potential as a building block for more complex and novel polymeric architectures in future research and development.

Synthesis of Quinoxaline (B1680401) Resins for Ultra-Heat Resistant Applications

The synthesis of polyquinoxalines from this compound is a multi-step process that leverages fundamental principles of polymer chemistry to create materials with exceptional thermal stability. The process begins with the chemical modification of the starting compound to prepare a suitable monomer, followed by a polycondensation reaction.

The initial and most critical step is the reduction of the two nitro groups (-NO₂) on the this compound molecule to primary amine groups (-NH₂). This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents such as tin(II) chloride in the presence of hydrochloric acid. This reaction converts this compound into 4,4'-diacetyl-3,3'-diaminobenzidine, a tetra-functional monomer essential for the subsequent polymerization step.

This newly synthesized aromatic diamine, possessing reactive amine functionalities, can then undergo a polycondensation reaction with a bis(α-dicarbonyl) compound, such as 1,4-bis(phenylglyoxalyl)benzene. The reaction between the ortho-diamine groups of the benzidine (B372746) derivative and the α-dicarbonyl groups of the comonomer leads to the formation of the quinoxaline heterocyclic ring system, which constitutes the backbone of the resulting polymer.

The resulting polyquinoxalines are known for their remarkable thermal and oxidative stability, a direct consequence of the fused aromatic heterocyclic structure. acs.org The presence of the acetyl groups, originally from the this compound, can further influence the polymer's properties, potentially enhancing solubility and processability without significantly compromising its thermal resistance. The general thermal properties of such quinoxaline-based polymers are exceptional, often exhibiting high glass transition temperatures (Tg) and decomposition temperatures well above 300°C. acs.org

Table 1: Representative Thermal Properties of Quinoxaline Resins

Property Value Range
Glass Transition Temperature (Tg) 250 - 400 °C
Decomposition Temperature (TGA, 5% weight loss) > 450 °C in N₂

Note: The data in this table are representative values for high-performance polyquinoxalines and are intended to illustrate the expected performance of resins derived from this compound.

Design of Functional Materials with Tailored Properties

The molecular structure of this compound offers several avenues for the design of functional materials with specific, tailored properties. The functional groups present in the molecule can be chemically modified either before or after polymerization to impart desired characteristics to the final material.

The acetyl groups (-COCH₃) on the benzidine unit can serve as reactive sites for further chemical transformations. For instance, they can undergo condensation reactions to form Schiff bases or be involved in cross-linking reactions, which can enhance the mechanical properties and solvent resistance of the resulting polymer. This allows for the creation of robust thermosetting materials suitable for demanding applications.

Furthermore, the nitro groups, if not reduced, can be utilized to introduce other functionalities. For example, they can be partially reduced to hydroxylamine (B1172632) or amino groups, which can then be used to graft other molecules onto the polymer backbone. This functionalization can be used to modify the surface properties of the material, such as hydrophilicity or biocompatibility, or to introduce specific catalytic or sensing capabilities.

The ability to chemically modify this compound or its polymeric derivatives allows for a high degree of control over the final properties of the material. This versatility is crucial in the development of advanced materials for a wide range of applications, from aerospace components that require extreme heat resistance to specialized membranes and sensors with tailored chemical affinities. The synthesis of polymers from various benzidine derivatives has been shown to yield materials with a broad spectrum of properties, indicating the potential for creating highly customized materials from this compound. mdpi.com

Table 2: Potential Functional Modifications and Their Impact on Material Properties

Functional Group Modification Resulting Property Enhancement Potential Application
Cross-linking via acetyl groups Increased mechanical strength and solvent resistance Structural composites
Grafting of polar molecules onto amine groups Modified surface energy, improved adhesion High-performance adhesives
Introduction of charged species Enhanced ionic conductivity Polymer electrolyte membranes

Advanced Analytical Chemistry Methodologies for Diacetyl 3,3 Dinitrobenzidine

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the separation and quantification of Diacetyl-3,3'-dinitrobenzidine and its related impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for purity and quantitative analysis, while Gas Chromatography (GC) is invaluable for profiling volatile impurities and by-products.

HPLC with ultraviolet-visible (UV-Vis) detection is a powerful method for determining the purity of this compound and for its quantification in various matrices. The method typically employs a reverse-phase column, where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

Method Parameters and Findings:

A typical HPLC method for the analysis of aromatic nitro compounds can be adapted for this compound. The presence of nitro and acetyl groups, along with the biphenyl (B1667301) structure, makes it a suitable candidate for reverse-phase chromatography with UV detection. The chromophoric nature of the molecule allows for sensitive detection at specific wavelengths.

Mobile Phase Composition: The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer, is critical for achieving optimal separation. The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of impurities with a wide range of polarities.

Column Selection: A C18 column is commonly used for the separation of nonpolar to moderately polar compounds like this compound. The particle size and column dimensions are chosen to balance resolution, analysis time, and solvent consumption.

Detection: A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the elution of the compound. The wavelength of detection is selected based on the UV-Vis absorption spectrum of this compound to maximize sensitivity.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValueRationale
Column C18, 4.6 x 250 mm, 5 µmStandard reverse-phase column for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for better peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient 50-90% B over 20 minTo elute the main compound and any impurities.
Flow Rate 1.0 mL/minTypical flow rate for analytical HPLC.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 254 nmCommon wavelength for aromatic compounds.
Injection Volume 10 µLStandard injection volume.

The validation of the HPLC method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for its intended purpose. For instance, a study on the HPLC analysis of diacetyl after derivatization with 1,2-diaminobenzene showed excellent linearity with a correlation coefficient (R²) exceeding 0.999. nih.gov

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is an essential technique for the identification and quantification of volatile and semi-volatile impurities in this compound. This is crucial for understanding the synthesis process and ensuring the purity of the final product. Headspace (HS) sampling or solid-phase microextraction (SPME) can be employed to extract and concentrate volatile compounds from the sample matrix before their introduction into the GC system.

Research Findings:

The impurity profile of a chemical compound can provide valuable information about the synthetic route used in its production. nih.gov For this compound, potential volatile impurities could include residual solvents, starting materials, and by-products from side reactions.

Sample Preparation: HS-SPME is a solvent-free technique that is well-suited for the extraction of volatile organic compounds (VOCs). nih.gov The choice of the SPME fiber coating is critical and depends on the polarity and volatility of the target analytes.

GC-MS Analysis: The separated compounds from the GC column are introduced into the mass spectrometer, which provides mass spectral data that can be used for structural elucidation and identification of the impurities.

Interactive Data Table: Potential Volatile Impurities in this compound and their GC-MS Signatures

Potential ImpurityLikely SourceExpected m/z fragments
Acetic Anhydride (B1165640) Acetylating agent43, 60, 102
Pyridine Catalyst/Solvent79, 52
Nitrobenzene Impurity in starting material123, 77, 51
3,3'-Dinitrobenzidine (B17153) Incomplete acetylation244, 198, 152

The development of a robust GC-MS method for impurity profiling requires careful optimization of parameters such as the GC column type, temperature program, and MS acquisition parameters.

Spectrophotometric Characterization (e.g., UV-Vis Absorption)

UV-Visible spectrophotometry is a straightforward and valuable technique for the characterization of this compound. The electronic transitions within the molecule, particularly those involving the nitro groups and the aromatic system, give rise to characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of this compound is expected to be influenced by the extended conjugation of the biphenyl system and the presence of both electron-withdrawing (nitro) and electron-donating (acetylamino) groups. The absorption maxima (λmax) and molar absorptivity (ε) are important parameters that can be used for quantitative analysis and for monitoring reactions. Aromatic nitro compounds are known to have distinct spectrophotometric properties that can be used for their determination. rsc.org

Interactive Data Table: Expected UV-Vis Absorption Data for this compound in Ethanol

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~260~25,000π → π* (Biphenyl system)
~340~15,000n → π* (Nitro groups)

The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Electrochemical Analysis and Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry (CV), can provide significant insights into the redox behavior of this compound. The presence of two nitro groups makes the compound electrochemically active and susceptible to reduction.

The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. researchgate.net In acidic media, the nitro group can undergo a four-electron, four-proton reduction to form a hydroxylamine (B1172632) derivative, which can be further reduced to an amine. researchgate.net The reduction potentials are dependent on the molecular structure and the experimental conditions, such as the pH of the supporting electrolyte and the nature of the working electrode.

Research Findings on Nitroaromatic Compounds:

Studies on the electrochemical behavior of various nitroaromatic compounds have shown that the first reduction step, corresponding to the formation of a nitro radical anion, is often a reversible one-electron process in aprotic media. nih.gov In protic media, the reduction is more complex and typically irreversible due to subsequent protonation and chemical reactions.

Interactive Data Table: Predicted Electrochemical Reduction Behavior of this compound

Electrode ProcessPotential Range (vs. Ag/AgCl)Mechanism
1st Reduction -0.6 to -0.9 VStepwise reduction of the two nitro groups to hydroxylamines.
2nd Reduction More negative potentialsFurther reduction of hydroxylamines to amines.
Oxidation Not expected at positive potentialsThe compound is not easily oxidized.

The specific reduction potentials for this compound would need to be determined experimentally. These studies are valuable for developing electrochemical sensors and for understanding the compound's potential role in redox processes.

Q & A

Basic Research Question

  • FT-IR : Confirm acetyl (C=O stretch ~1650–1750 cm⁻¹) and nitro (N-O stretch ~1500–1350 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and acetyl methyl groups (δ 2.0–2.5 ppm) in deuterated DMSO .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 386.3 for C₁₆H₁₂N₄O₆) and fragmentation patterns .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use fume hoods, nitrile gloves, and PPE due to potential carcinogenicity (analogous to benzidine derivatives) .
  • Spill Management : Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

How does nitro group positioning influence reactivity in polymerization or explosive synthesis?

Advanced Research Question
The 3,3'-dinitro configuration enhances thermal stability and π-stacking, critical for:

  • Explosives : Nitro groups increase density and detonation velocity (e.g., precursor to 3,3',4,4'-tetranitrobiphenyl) .
  • Polymerization : Electron-withdrawing nitro groups reduce electron density on the aromatic ring, slowing electrophilic substitution but favoring crosslinking in polyimides .
    Experimental Validation :
  • DSC/TGA to assess thermal decomposition profiles.
  • Impact sensitivity tests (e.g., BAM fallhammer) for explosive applications .

How can researchers address discrepancies in reported solubility or melting points?

Advanced Research Question
Contradictory data (e.g., solubility in DMSO vs. water) often stem from:

  • Purity : Recrystallize using methanol/HCl (≥95% purity) and verify via elemental analysis (e.g., C: 36.14%, H: 5.93%, N: 13.92%) .
  • Polymorphism : Perform X-ray crystallography to identify crystalline forms affecting melting points (reported range: 193–198°C) .

What factors optimize the nitration step in this compound synthesis?

Advanced Research Question

  • Acid Concentration : Use >90% HNO₃ to ensure complete nitration; dilute acid favors mono-nitration .
  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., sulfonic acid formation).
  • Stoichiometry : A 2:1 molar ratio of HNO₃ to benzidine derivative maximizes di-nitration .

How does storage temperature impact this compound stability?

Basic Research Question

  • -20°C : Prevents hydrolysis of acetyl groups; stability >12 months .
  • Room Temperature : Gradual decomposition observed via HPLC (20% degradation over 6 months) .

What chromatographic methods purify this compound intermediates?

Advanced Research Question

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate acetylated intermediates .
  • HPLC : C18 column, 0.1% TFA in acetonitrile/water (60:40), flow rate 1 mL/min; retention time ~12.3 min .

What mechanistic pathways govern the reduction of this compound to its diamine derivative?

Advanced Research Question

  • Stepwise Reduction :
    • Nitro → nitroso → hydroxylamine → amine (via Fe/HCl or catalytic hydrogenation).
    • Acetyl groups remain intact unless exposed to strong bases (e.g., NaOH) .
  • Kinetic Studies : Monitor intermediates via in-situ IR or cyclic voltammetry to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.